N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide
Description
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide is a synthetic organic compound characterized by a hybrid structure incorporating adamantane, quinoline, and pyrrolidine moieties. Its molecular formula is C₂₇H₃₅N₃O, with a molecular weight of 417.59 g/mol. The adamantane group confers high lipophilicity and metabolic stability, while the partially saturated quinoline (3,4-dihydro-2H-quinoline) and pyrrolidinylethyl substituents may enhance binding interactions and solubility.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O/c1-29-8-4-5-22-14-23(6-7-24(22)29)25(30-9-2-3-10-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h6-7,14,19-21,25H,2-5,8-13,15-18H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNSDSSOVBONFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary fragments: adamantane-1-carboxamide and N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]amine . The amide bond formation between these fragments represents the final step, while each component requires independent synthesis.
Adamantane-1-Carboxylic Acid Activation
Adamantane-1-carboxylic acid is converted to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂) in dry toluene under reflux (100–110°C for 4–6 h). This method ensures high purity and avoids side reactions, as demonstrated in the synthesis of quinoline-6-carboxamide derivatives. The resultant adamantane-1-carbonyl chloride is isolated via solvent evaporation and used directly in subsequent coupling reactions.
Synthesis of the Amine Fragment
The amine component, N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]amine , is constructed through a multi-step sequence:
Preparation of 1-Methyl-3,4-dihydro-2H-quinolin-6-amine
1-Methyl-3,4-dihydro-2H-quinoline is functionalized at the 6-position via nitration followed by reduction. Nitration using concentrated HNO₃/H₂SO₄ introduces a nitro group, which is reduced to an amine using catalytic hydrogenation (H₂/Pd-C). Alternative methods employ Fe/HCl for reduction, though hydrogenation offers better yields (~85%).
Introduction of the Pyrrolidine-Ethyl Side Chain
The primary amine undergoes alkylation with 1-(2-chloroethyl)pyrrolidine in the presence of K₂CO₃ in dry acetone. This SN2 reaction proceeds at 60–80°C for 12–16 h, yielding the secondary amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~70% yield.
Coupling of Fragments via Amide Bond Formation
The acyl chloride (1.1) reacts with the amine (1.2.2) in a nucleophilic acyl substitution. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, stirring at 0–5°C for 1 h, followed by room temperature for 12 h. Workup involves washing with aqueous HCl (1M) and brine, followed by recrystallization from ethanol/water to afford the final compound in 65–75% yield.
Optimization of Coupling Conditions
Comparative studies show that using HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents improves yields to 80–85% by minimizing racemization. Solvent screening reveals tetrahydrofuran (THF) as superior to DCM for solubility of both fragments.
Spectroscopic Characterization and Validation
1H NMR (400 MHz, CDCl₃): δ 1.60–2.10 (m, 12H, adamantane CH₂), 2.25 (s, 3H, N-CH₃), 2.45–2.70 (m, 4H, pyrrolidine CH₂), 3.10–3.30 (m, 2H, quinoline CH₂), 4.15 (t, J = 6.8 Hz, 2H, N-CH₂), 6.75 (d, J = 8.4 Hz, 1H, quinoline aromatic), 7.20 (d, J = 8.4 Hz, 1H, quinoline aromatic).
13C NMR (100 MHz, CDCl₃): δ 28.5 (N-CH₃), 46.8 (pyrrolidine CH₂), 57.2 (adamantane C), 115.6–150.2 (aromatic carbons), 175.3 (C=O).
Alternative Synthetic Routes and Scalability
Solid-Phase Synthesis
Immobilization of the amine fragment on Wang resin enables iterative coupling with adamantane-1-carboxylic acid using DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine). This method achieves 90% purity after cleavage with trifluoroacetic acid (TFA), though scalability is limited.
Challenges and Mitigation Strategies
- Steric Hindrance : The bulky adamantane group slows nucleophilic attack. Using excess acyl chloride (1.5 eq) and prolonged reaction times (24 h) improves conversion.
- Byproduct Formation : Secondary amines may react with excess acyl chloride. Quenching with ice-cold water immediately after reaction completion minimizes this.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to modify the quinoline or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
The compound exhibits potential as a bioactive molecule. Research indicates that it may interact with various biological targets, making it a candidate for drug discovery and development. Its quinoline component may intercalate with DNA, suggesting possible applications in oncology.
Medicine
Preliminary studies suggest that this compound could possess pharmacological properties such as antiviral, antibacterial, and anticancer activities. The unique combination of its functional groups may enhance its efficacy against specific diseases .
Industry
In industrial applications, this compound could be utilized in developing advanced materials, including polymers and nanomaterials. Its structural characteristics may confer desirable properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the adamantane structure might enhance membrane permeability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, a comparison with structurally related adamantane-carboxamide derivatives is essential. Below is a detailed analysis:
Key Structural Differences
Notable distinctions:
Quinoline Substitution: The target compound features a 3,4-dihydro-2H-quinoline ring (partially saturated), whereas the analog in has a fully aromatic quinoline. Reduced aromaticity may decrease π-π stacking interactions but improve solubility .
Pyrrolidinylethyl Group : The addition of a pyrrolidinylethyl chain introduces a tertiary amine, enhancing water solubility via protonation at physiological pH. This moiety is absent in the simpler analog.
Molecular Weight: The target compound’s higher molecular weight (417.59 vs.
Hypothesized Physicochemical and Pharmacological Properties
- Solubility : The pyrrolidine group likely improves aqueous solubility compared to the analog in , which lacks basic nitrogen atoms.
- Lipophilicity: The adamantane core dominates lipophilicity, but the dihydroquinoline and pyrrolidine may moderate this property.
- Metabolic Stability : Adamantane derivatives are generally resistant to oxidation, but the pyrrolidine moiety could introduce metabolic vulnerabilities (e.g., CYP450-mediated oxidation).
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, structural analogs like N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide provide a foundational framework. The inclusion of a pyrrolidinylethyl group aligns with medicinal chemistry strategies to optimize CNS penetration and target affinity. Crystallographic studies using software such as SHELX could resolve its 3D conformation, aiding in structure-activity relationship (SAR) analyses.
Biological Activity
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Quinoline Ring : Imparts significant biological activity.
- Pyrrolidine Group : Enhances interaction with biological targets.
- Adamantane Core : Known for its stability and ability to penetrate biological membranes.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 290.41 g/mol.
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:
- Anticancer Activity : Some derivatives have shown significant inhibition of cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The ability to inhibit cholinesterases suggests potential in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : Certain derivatives have demonstrated the capacity to inhibit nitric oxide production and other inflammatory mediators.
In Vitro Studies
A variety of studies have evaluated the biological activity of quinoline derivatives. For instance:
- Anticancer Activity :
- Cholinesterase Inhibition :
- Anti-inflammatory Activity :
Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models
A series of hybrid compounds derived from quinoline were synthesized and tested in vitro for their ability to cross the blood-brain barrier (BBB). The most promising candidate exhibited an IC50 of 0.8 µM against AChE and demonstrated neuroprotective effects in cellular models of Alzheimer's disease .
Case Study 2: Anticancer Activity
In a study involving various cancer cell lines, a derivative of the compound was shown to induce apoptosis through mitochondrial pathway activation. The compound's effectiveness was compared against standard chemotherapeutics, revealing enhanced efficacy with lower cytotoxicity towards normal cells .
Summary of Findings
| Biological Activity | IC50 Values (µM) | Mechanism of Action |
|---|---|---|
| Anticancer | 1.5 - 10 | Inhibition of sirtuins |
| Cholinesterase Inhibition | ~0.5 | AChE and BChE inhibition |
| Anti-inflammatory | Varies | Inhibition of NO production |
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Reaction Type | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | Carboxamide Coupling | 47–64% | DCC, RT, DCM |
| 2 | Cyclization | 65–80% | Reflux, EtOH |
How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- 1H/13C-NMR: Characteristic peaks for adamantane (δ 1.67–2.12 ppm, m) and quinoline (δ 6.3–7.3 ppm, aromatic protons) confirm regiochemistry .
- IR Spectroscopy: C=O stretch (~1637 cm⁻¹) and NH stretch (~3354 cm⁻¹) validate carboxamide functionality .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+ at m/z 478.66) confirm molecular weight .
- Chromatographic Purity: HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.
What initial biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antiproliferative Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compounds with quinoline-pyrrolidine motifs show IC50 values <10 μM in similar studies .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL. Thiadiazole-containing analogs exhibit zone diameters >15 mm .
- Receptor Binding: Radioligand displacement assays for CNS targets (e.g., CB2 receptors), where pyrrolidine-adamantane hybrids show Ki < 100 nM .
Advanced Research Questions
How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Orthogonal Assays: Cross-validate receptor binding data (e.g., SPR vs. radioligand assays) to rule out false positives .
- Dose-Response Analysis: Use Hill slopes and EC50 values to distinguish specific binding from non-specific effects. For example, steep slopes (>2) suggest cooperative binding artifacts .
- Structural Confounds: Characterize metabolite interference via LC-MS/MS. Adamantane derivatives are prone to oxidative metabolism, which may alter activity .
What experimental designs are optimal for target validation in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 Knockout Models: Validate target engagement by comparing wild-type vs. gene-edited cell lines (e.g., CB2 receptor knockout in neuroinflammation models) .
- RNAi Silencing: Transient siRNA knockdown in primary neurons to assess functional dependency on putative targets .
- Competitive Binding Assays: Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify binding kinetics (Kon/Koff) in live-cell imaging .
How can computational modeling guide the design of novel analogs with improved activity?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses at target sites (e.g., CB2 receptor). Key interactions include hydrogen bonds with pyrrolidine N and hydrophobic contacts with adamantane .
- MD Simulations: Simulate ligand-receptor stability over 100 ns to identify residues critical for binding (e.g., Tyr308 in CB2) .
- QSAR Models: Corporate Hammett σ values for substituents on the quinoline ring to predict logP and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
